

# (3S,4S)-Tivantinib stability in aqueous solution

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Compound of Interest

Compound Name: (3S,4S)-Tivantinib

Cat. No.: B1609869

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## **Technical Support Center: (3S,4S)-Tivantinib**

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of **(3S,4S)-Tivantinib** in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to design and troubleshoot stability studies.

## **Frequently Asked Questions (FAQs)**

Q1: What is the known stability of (3S,4S)-Tivantinib in aqueous solutions?

Currently, there is limited publicly available quantitative data on the degradation kinetics of **(3S,4S)-Tivantinib** in aqueous solutions under various stress conditions. However, it is known to be a light-sensitive compound.[1] Therefore, it is crucial to protect solutions containing Tivantinib from light during preparation, storage, and analysis. To determine its stability profile, a forced degradation study is recommended.

Q2: What are the primary factors that can affect the stability of **(3S,4S)-Tivantinib** in an aqueous solution?

The stability of **(3S,4S)-Tivantinib** can be influenced by several factors, including:

- pH: The acidity or alkalinity of the solution can catalyze hydrolysis.
- Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation.







- Temperature: Elevated temperatures can accelerate degradation reactions.
- Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]

Q3: How should I prepare a stock solution of (3S,4S)-Tivantinib for my experiments?

A common method for preparing a Tivantinib stock solution for in vivo or in vitro experiments involves dissolving it in a non-aqueous solvent first, such as DMSO, before further dilution in an aqueous medium. For example, a stock solution can be prepared in DMSO and then diluted in a vehicle containing PEG300, Tween-80, and saline.[2] For stability studies, a stock solution in a suitable organic solvent (e.g., acetonitrile or methanol) is typically prepared and then diluted into the aqueous stress solutions.

Q4: What are the main signaling pathways affected by Tivantinib?

Tivantinib is primarily known as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[3][4] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K-AKT, STAT3, and MEK-ERK, which are involved in cell proliferation, survival, and migration.[3] Tivantinib stabilizes the inactive conformation of c-MET, thus inhibiting these downstream signals.[3] Additionally, some studies have shown that Tivantinib can disrupt microtubule polymerization by binding to tubulin, leading to G2/M cell cycle arrest and apoptosis.[5][6]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation of Tivantinib in Aqueous Solution	- Low aqueous solubility of Tivantinib pH of the solution is at or near the isoelectric point of the molecule High concentration of the compound.	- Use a co-solvent (e.g., DMSO, ethanol) to improve solubility before diluting with the aqueous medium Adjust the pH of the solution Perform experiments at a lower, more soluble concentration.
Inconsistent Results in Stability Studies	- Inadequate protection from light.[1] - Temperature fluctuations Inconsistent preparation of solutions Contamination of reagents.	- Prepare and store all Tivantinib solutions in amber vials or wrap containers with aluminum foil.[1] - Use a calibrated incubator or water bath with precise temperature control Follow a strict, standardized protocol for solution preparation Use high-purity reagents and solvents.
Multiple Degradation Peaks in HPLC	- Presence of several degradation pathways (e.g., hydrolysis and oxidation occurring simultaneously) Impurities in the starting material.	- Analyze the degradation profile under milder stress conditions to isolate primary degradation products Use LC-MS to identify the mass of each degradation product and propose their structures.[7][8] - Analyze a sample of the starting material to identify any pre-existing impurities.
No Degradation Observed Under Stress Conditions	- The compound is highly stable under the applied conditions Insufficient stress duration or intensity The	- Increase the duration, temperature, or concentration of the stressor according to ICH guidelines.[9][10] - Ensure the HPLC method can



analytical method is not stability-indicating.

separate the parent drug from all potential degradation products. This may require adjusting the mobile phase, column, or gradient.

# Experimental Protocols Forced Degradation Study of (3S,4S)-Tivantinib in Aqueous Solution

This protocol outlines a typical forced degradation study to assess the stability of **(3S,4S)**-**Tivantinib** and develop a stability-indicating analytical method.

- 1. Materials and Reagents:
- (3S,4S)-Tivantinib reference standard
- HPLC-grade acetonitrile and methanol
- High-purity water (e.g., Milli-Q)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Buffers of various pH values (e.g., phosphate, acetate)
- Class A volumetric flasks and pipettes
- Amber HPLC vials
- 2. Preparation of Stock Solution:
- Accurately weigh and dissolve (3S,4S)-Tivantinib in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.



- Protect this solution from light at all times.
- 3. Stress Conditions:
- Acid Hydrolysis:
  - Dilute the stock solution with 0.1 N HCl to a final concentration of 100 μg/mL.
  - Incubate the solution at 60°C for 24 hours.
  - Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an
    equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis:
  - Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 μg/mL.
  - Incubate at 60°C for 24 hours.
  - Withdraw samples, neutralize with 0.1 N HCl, and prepare for analysis.
- Oxidative Degradation:
  - Dilute the stock solution with 3% H<sub>2</sub>O<sub>2</sub> to a final concentration of 100 μg/mL.
  - Keep the solution at room temperature for 24 hours, protected from light.
  - Withdraw samples and prepare for analysis.
- Thermal Degradation:
  - Dilute the stock solution with high-purity water to a final concentration of 100 μg/mL.
  - Incubate at 60°C for 7 days in a light-protected environment.
  - Withdraw samples and prepare for analysis.
- Photolytic Degradation:



- Prepare two sets of solutions (100 μg/mL in high-purity water).
- Expose one set to a photostability chamber (ICH Q1B conditions).
- Keep the second set in the dark at the same temperature as a control.
- Withdraw samples from both sets at appropriate time points and analyze.
- 4. Analytical Method (Example):
- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 4.75).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- 5. Data Analysis:
- Monitor the decrease in the peak area of the parent (3S,4S)-Tivantinib peak and the formation of any new peaks (degradation products).
- Calculate the percentage of degradation.
- The method is considered stability-indicating if the degradation product peaks are wellresolved from the parent peak.

## **Data Presentation**

Table 1: Summary of Forced Degradation Results for (3S,4S)-Tivantinib



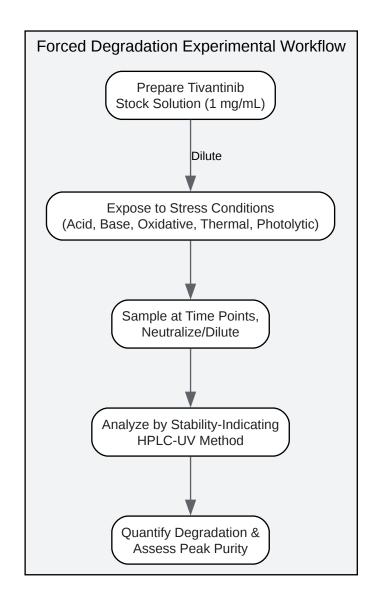
Stress Condition	Duration	Temperature	% Degradation	No. of Degradants
0.1 N HCI	24 h	60°C	Data	Data
0.1 N NaOH	24 h	60°C	Data	Data
3% H <sub>2</sub> O <sub>2</sub>	24 h	Room Temp	Data	Data
Neutral (Water)	7 days	60°C	Data	Data
Photolytic	Specify	Specify	Data	Data

Table 2: Chromatographic Data for Stability Indicating Method

Peak	Retention Time (min)	Relative Retention Time	Resolution (from Tivantinib)
(3S,4S)-Tivantinib	Data	1.00	-
Degradant 1	Data	Data	Data
Degradant 2	Data	Data	Data
	Data	Data	Data

## **Visualizations**

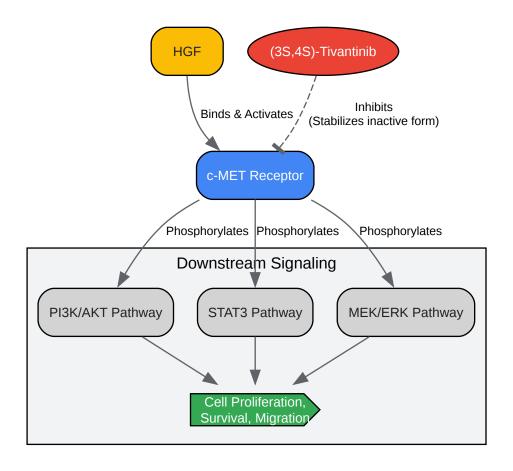




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Caption: Workflow for a forced degradation study.

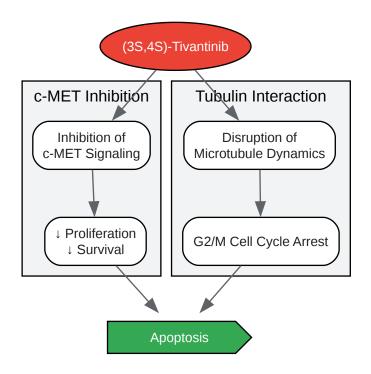




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Caption: Tivantinib inhibits the HGF/c-MET pathway.





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Caption: Dual mechanism of action of Tivantinib.

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